MBX2546

Beschreibung

Eigenschaften

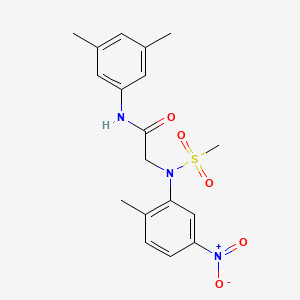

Molekularformel |

C18H21N3O5S |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

N-(3,5-dimethylphenyl)-2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide |

InChI |

InChI=1S/C18H21N3O5S/c1-12-7-13(2)9-15(8-12)19-18(22)11-20(27(4,25)26)17-10-16(21(23)24)6-5-14(17)3/h5-10H,11H2,1-4H3,(H,19,22) |

InChI-Schlüssel |

XPPCEUZUDQSVQO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MBX2546; MBX-2546; MBX 2546. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of MBX2546

This technical guide provides a detailed overview of the mechanism of action of this compound, a novel inhibitor of the influenza A virus. The information presented is collated from publicly available research, offering insights into its molecular interactions, antiviral activity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is an antiviral compound that specifically targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3][4][5] The core mechanism of this compound involves the inhibition of the HA-mediated membrane fusion process.[1][2][3][4][5]

This compound binds to the stem region of the HA trimer.[1][2][3] This binding event stabilizes the pre-fusion conformation of the HA protein. A critical step in the influenza virus life cycle is the low-pH-induced conformational change of HA within the endosome, which is necessary for the fusion of the viral envelope with the endosomal membrane. By stabilizing the HA protein, this compound effectively prevents this essential conformational rearrangement.[1][2][3] Consequently, the virus is unable to release its genetic material into the host cell cytoplasm, thus inhibiting viral replication.[1][2][3]

Research indicates that this compound is a Group 1 HA-specific inhibitor, showing activity against influenza A subtypes such as H1N1 and H5N1.[1]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and antiviral efficacy.

| Parameter | Value | Target Protein | Reference |

| Dissociation Constant (Kd) | 5.3 μM | H1 Hemagglutinin | [1] |

| Dissociation Constant (Kd) | > 100 μM | H3 Hemagglutinin | [1] |

| Parameter | Value Range | Virus Strains | Reference |

| Selectivity Index (SI) | >20 to 200 | Various influenza A virus strains | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for assays used to characterize the mechanism of action of this compound.

Trypsin Digestion Assay

This assay is used to assess the ability of this compound to prevent the low-pH-induced conformational change in HA. In its native, pre-fusion state, HA is resistant to trypsin digestion. The conformational change at low pH exposes cleavage sites, making it susceptible to trypsin.

-

Virus Strain: Influenza A/PR/8/34 (H1N1)

-

Procedure:

-

Incubate the influenza virus with this compound at concentrations of 5 μM and 10 μM for 15 minutes at 37°C.

-

Induce a conformational change in HA by lowering the pH of the solution to 5.0.

-

Neutralize the solution.

-

Treat the mixture with trypsin.

-

Analyze the resulting protein fragments by SDS-PAGE and Western blot to determine the extent of HA cleavage.

-

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) NMR

This Nuclear Magnetic Resonance (NMR) technique was employed to confirm the binding of this compound to the HA protein.

-

Experimental Conditions:

-

This compound Concentration: 50 μM

-

HA Protein Concentration: 0.2 μM

-

Buffer: 20 mM PBS, pH 7.2

-

Temperature: 25°C

-

Spectrometer: 900 MHz

-

Mixing Time: 2 seconds

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of this compound Action

Caption: Trypsin Digestion Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

MBX2546: A Technical Guide to its Target, Binding, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the influenza A virus inhibitor MBX2546, focusing on its molecular target, binding site, and mechanism of action. The information is compiled from publicly available research to guide further investigation and drug development efforts.

Executive Summary

This compound is a novel small molecule inhibitor of influenza A virus with a sulfonamide scaffold. It demonstrates broad activity against various influenza A strains, including pandemic H1N1, highly pathogenic H5N1, and oseltamivir-resistant strains. The compound's mechanism of action is the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein hemagglutinin (HA). Specifically, this compound binds to the stem region of HA and stabilizes its prefusion conformation, thereby preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.

Target Protein: Influenza A Hemagglutinin (HA)

The molecular target of this compound is the influenza A virus hemagglutinin (HA) protein. HA is a trimeric glycoprotein embedded in the viral envelope that plays a crucial role in the initial stages of infection. Its functions include binding to sialic acid receptors on the surface of host cells and, following endocytosis, mediating the fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.

This compound is a Group 1 HA-specific inhibitor, with demonstrated activity against H1 and H5 subtypes.

Binding Site and Molecular Interactions

This compound binds to a conserved pocket within the stem region of the HA trimer, near the N-terminus of the HA2 subunit. This region is critical for the conformational rearrangements that drive membrane fusion.

Mutational resistance studies and molecular dynamics simulations have provided insights into the putative binding site. While awaiting co-crystallography data for definitive confirmation, molecular modeling suggests that this compound may interact with the side chains of the following residues in HA2:

-

N95

-

L98

-

L99

The development of this compound-resistant viral strains has identified mutations in the HA stem region, further supporting this binding location.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its target.

| Parameter | Virus/Protein Subtype | Value | Method |

| Binding Affinity (Kd) | H1 Hemagglutinin | 5.3 µM | Not Specified |

| H3 Hemagglutinin | > 100 µM | Not Specified | |

| Inhibitory Concentration (IC50) | Influenza A/PR/8/34 (H1N1) | ~0.3 ± 0.2 µM | Cell-based Assay |

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound inhibits influenza A virus entry by preventing the HA-mediated fusion of the viral and endosomal membranes. This is achieved by stabilizing the prefusion conformation of the HA trimer.

The key steps in the mechanism are:

-

Binding: this compound binds to the stem region of the HA protein.

-

Stabilization: This binding stabilizes the HA trimer, making it resistant to the low pH environment of the endosome.

-

Inhibition of Conformational Change: By stabilizing the prefusion state, this compound prevents the spring-loaded conformational change that is essential for the fusion of the viral and endosomal membranes.

-

Blocked Viral Entry: As membrane fusion is blocked, the viral ribonucleoprotein complexes are not released into the host cell cytoplasm, thus halting the infection process.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the interaction of this compound with influenza HA.

Trypsin Digestion Assay for Conformational Change

This assay is used to determine if this compound inhibits the low-pH-induced conformational change of HA. The principle is that the prefusion conformation of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.

Protocol Outline:

-

Incubate purified influenza A virus with varying concentrations of this compound at 37°C.

-

Expose the virus-compound mixture to a low pH buffer (e.g., pH 5.0) to induce the conformational change in control samples.

-

Neutralize the pH of the samples.

-

Treat the samples with trypsin.

-

Analyze the HA protein fragments via SDS-PAGE and Western blotting to assess the extent of digestion. Inhibition of digestion in the presence of this compound at low pH indicates stabilization of the prefusion state.

Water-LOGSY NMR for Binding Assessment

Water-ligand observed gradient spectroscopy (WaterLOGSY) nuclear magnetic resonance (NMR) is employed to confirm the direct binding of this compound to the HA protein.

Protocol Outline:

-

Prepare samples of the HA protein in a suitable buffer.

-

Acquire a control WaterLOGSY spectrum of this compound in the buffer.

-

Add the HA protein to the this compound solution and acquire another WaterLOGSY spectrum.

-

A change in the phase of the this compound resonance signals upon addition of the protein indicates a direct binding interaction.

Molecular Dynamics Simulation

Computational methods are used to model the binding pose of this compound in the HA stem region.

Protocol Outline:

-

Obtain the crystal structure of the target HA protein (e.g., from the Protein Data Bank).

-

Use molecular docking software (e.g., FlexiDock) to predict the binding pose of this compound in potential binding sites on the HA protein.

-

Perform molecular dynamics simulations to refine the binding pose and assess the stability of the protein-ligand complex over time.

-

Analyze the simulation trajectories to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and HA residues.

Visualizations

Signaling Pathway: this compound Inhibition of Viral Entry

Structural Basis of MBX2546 Inhibition of Influenza Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the influenza virus hemagglutinin (HA), a surface glycoprotein essential for viral entry into host cells. HA mediates the fusion of the viral envelope with the endosomal membrane, a critical step in the viral life cycle. This process is triggered by the low pH of the endosome, which induces a dramatic conformational change in the HA protein. MBX2546 is a novel small-molecule inhibitor that has been shown to potently inhibit influenza A virus fusion. This technical guide provides an in-depth overview of the structural basis of this compound's inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action of this compound

This compound is a sulfonamide-based compound that specifically targets the HA protein of influenza A viruses.[1] Its mechanism of action centers on the inhibition of the low-pH-induced conformational change of HA, which is a prerequisite for membrane fusion.[2][3] By binding to a specific site on the HA trimer, this compound stabilizes the pre-fusion conformation of the protein, preventing the structural rearrangements necessary for the fusion peptide to insert into the endosomal membrane. This effectively blocks the viral entry process.[2]

Binding Site of this compound on Hemagglutinin

This compound binds to a conserved pocket in the stem region of the HA trimer.[2] This binding site is located near the fusion peptide and is distinct from the receptor-binding site at the globular head of HA. The interaction of this compound with this pocket is characterized by a network of molecular interactions that contribute to the stabilization of the pre-fusion state. Mutations conferring resistance to this compound have been mapped to this stem region, further confirming it as the binding site and highlighting the importance of specific residues in the drug-protein interaction.[2][3]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

| Compound | Influenza A Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | A/PR/8/34 (H1N1) | 0.3 ± 0.2 | >100 | >333 | [2] |

| This compound | A/California/07/2009 (H1N1) | 1.5 ± 0.5 | >100 | >67 | [4] |

| This compound | A/Vietnam/1203/2004 (H5N1) | 0.8 ± 0.2 | >100 | >125 | [4] |

| This compound | A/Udorn/307/72 (H3N2) | >50 | >100 | <2 | [4] |

| MBX2598 (inactive analog) | A/PR/8/34 (H1N1) | >50 | >100 | <2 | [2] |

| Binding Affinity and Thermal Stabilization | Value | Reference |

| Kd (this compound for H1 Hemagglutinin) | 5.3 µM | [5] |

| ΔTm (H1 HA + 100 µM this compound) | ~5 °C increase | [2] |

| ΔTm (H5 HA + 100 µM this compound) | ~5 °C increase | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the structural basis of this compound inhibition.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.

-

Virus Infection: A standardized amount of influenza virus is pre-incubated with serial dilutions of this compound before being added to the MDCK cell monolayers.

-

Overlay and Incubation: After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing agarose and the corresponding concentration of this compound. The plates are incubated for 2-3 days to allow for plaque formation.

-

Staining and Quantification: The cell monolayers are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the presence of the inhibitor is compared to the number in the untreated control wells to calculate the percent inhibition and determine the IC50 value.[6][7][8]

Hemolysis Inhibition Assay

This assay measures the ability of a compound to inhibit the low-pH-induced fusion of influenza virus with red blood cells (hemolysis).

-

Virus-Inhibitor Incubation: Influenza virus is pre-incubated with various concentrations of this compound.

-

Addition of Erythrocytes: A suspension of chicken red blood cells is added to the virus-inhibitor mixture and incubated to allow for viral attachment.

-

Low-pH Trigger: The pH of the solution is lowered to trigger the conformational change in HA and induce hemolysis.

-

Quantification: The amount of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength, which corresponds to the amount of hemoglobin released. The IC50 is the concentration of this compound that inhibits hemolysis by 50%.[9][10][11]

Thermal Shift Assay (Thermofluor)

This assay is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

-

Sample Preparation: Recombinant HA protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Serial dilutions of this compound are added to the protein-dye mixture.

-

Thermal Denaturation: The samples are gradually heated in a real-time PCR instrument, and the fluorescence is monitored.

-

Data Analysis: As the protein unfolds, the dye binds, and the fluorescence increases. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature. A shift in the Tm in the presence of the ligand indicates binding and stabilization.[12][13][14]

Trypsin Susceptibility Assay

This assay determines the effect of an inhibitor on the low-pH-induced conformational change of HA by measuring its susceptibility to trypsin digestion.

-

Virus Treatment: Influenza virus is incubated with this compound at neutral pH.

-

Acidification: The pH is lowered to induce the conformational change in HA.

-

Trypsin Digestion: The solution is neutralized, and trypsin is added. In its pre-fusion conformation, HA is resistant to trypsin cleavage. However, the low-pH-induced conformation is susceptible to digestion.

-

Analysis: The digestion products are analyzed by SDS-PAGE and Western blotting using HA-specific antibodies. Inhibition of trypsin digestion in the presence of the compound indicates that the conformational change has been blocked.[2][11][15]

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to detect the binding of small molecules to large proteins.

-

Sample Preparation: A solution containing the target protein (recombinant HA) and the ligand (this compound) is prepared in a deuterated buffer with a high percentage of H2O.

-

NMR Experiment: A specific NMR pulse sequence is applied that selectively irradiates the water protons. Magnetization is transferred from the water to the protein and then to the bound ligand.

-

Data Analysis: The resulting NMR spectrum shows signals from the ligand. If the ligand binds to the protein, it will receive magnetization from the protein and show a positive NOE signal. Non-binding ligands will have a negative NOE signal. The intensity of the WaterLOGSY signal can be used to estimate the binding affinity.[5][16][17]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Influenza virus fusion and inhibition by this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.dal.ca [cdn.dal.ca]

- 6. pubcompare.ai [pubcompare.ai]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 10. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. its.caltech.edu [its.caltech.edu]

- 13. bio-rad.com [bio-rad.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

In-Depth Technical Guide: MBX2546 and its Impact on Hemagglutinin Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2546 is a novel small molecule inhibitor of influenza A virus that demonstrates a potent ability to neutralize a broad spectrum of viral strains, including those resistant to existing antiviral drugs.[1][2][3] Its mechanism of action is centered on the viral surface glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells. This compound effectively halts the viral fusion process by binding to a conserved region in the HA stem and preventing the low-pH-induced conformational changes necessary for the virus to merge with the endosomal membrane.[1][2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on hemagglutinin, detailed experimental protocols for studying these interactions, and a summary of its antiviral activity.

Introduction to Hemagglutinin and Viral Entry

Influenza virus enters host cells via endocytosis.[6] The acidic environment of the endosome triggers a series of dramatic conformational changes in the hemagglutinin (HA) protein.[6][7] This process is often described as a "spring-loaded" mechanism where the metastable prefusion conformation of HA refolds into a more stable post-fusion state.[7] This refolding involves the extension of the HA2 subunit's central coiled-coil, projecting the "fusion peptide" towards the endosomal membrane.[6][8] The insertion of multiple fusion peptides into the target membrane ultimately draws the viral and endosomal membranes together, leading to membrane fusion and the release of the viral genome into the cytoplasm.

This compound: A Targeted Inhibitor of Hemagglutinin

This compound is a sulfonamide-based compound that has been identified as a specific inhibitor of HA-mediated viral entry.[1][2] It exhibits activity against a wide range of influenza A viruses, including pandemic H1N1, highly pathogenic avian H5N1, and oseltamivir-resistant strains.[1][2][3]

Mechanism of Action: Stabilizing the Prefusion State

The primary mechanism of this compound involves its direct interaction with the hemagglutinin protein. It binds to a conserved pocket within the stem region of the HA trimer.[1][2] This binding stabilizes the prefusion conformation of HA, making it resistant to the conformational changes typically induced by the low pH of the endosome.[2][4][5] By preventing this critical structural rearrangement, this compound effectively blocks the fusion of the viral and endosomal membranes, thereby inhibiting viral infection.[1][2][4][5]

dot

Caption: Mechanism of this compound Inhibition of Influenza Virus Entry.

Quantitative Analysis of this compound Activity

The antiviral efficacy and binding affinity of this compound have been quantified through various assays. The data highlights its potency and selectivity for influenza A viruses.

| Parameter | Value | Target | Method | Reference |

| IC50 | ~0.3 ± 0.2 µM | Influenza A/PR/8/34 (H1N1) | Cytopathic Effect (CPE) Assay | [9] |

| 0.3 - 5.9 µM | Various Influenza A strains | Not Specified | [10][11] | |

| CC50 | >100 µM | MDCK cells | MTS Assay | [1][10][11] |

| Selectivity Index (SI) | >20 to 200 | Various Influenza A strains | Calculated (CC50/IC50) | [1][2][3][10][11] |

| Kd | 5.3 µM | H1 Hemagglutinin | Not Specified | [12][13] |

| >100 µM | H3 Hemagglutinin | Not Specified | [12][13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and hemagglutinin.

Trypsin Protection Assay

This assay assesses the ability of this compound to stabilize the prefusion conformation of HA, which is resistant to trypsin digestion. The low-pH-induced fusogenic conformation, however, is susceptible to trypsin cleavage.

Objective: To determine if this compound inhibits the low-pH-induced conformational change of HA.

Materials:

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Citrate buffer (pH 5.0)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

TPCK-treated trypsin

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Anti-HA1 antibody

Procedure:

-

Incubate the influenza virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) at 37°C for 15 minutes. A no-compound control should be included.

-

Induce the conformational change by lowering the pH of the solution to 5.0 with citrate buffer and incubate for a short period.

-

Neutralize the mixture with a suitable buffer.

-

Treat the samples with TPCK-treated trypsin (e.g., 10 mg/ml) at 37°C for 1 hour. Include a no-trypsin control.

-

Stop the reaction by adding a trypsin inhibitor or by immediate denaturation with SDS-PAGE sample buffer.

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-HA1 antibody to detect the presence of the uncleaved HA1 subunit.

Expected Results: In the absence of this compound, the HA1 subunit will be digested by trypsin at low pH. In the presence of effective concentrations of this compound, the HA1 subunit will be protected from digestion, indicating that the conformational change was inhibited.[1][9]

dot

Caption: Workflow for the Trypsin Protection Assay.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to confirm the direct binding of a small molecule (ligand) to a large protein.

Objective: To confirm the direct binding of this compound to hemagglutinin.

Materials:

-

Recombinant hemagglutinin (e.g., H1 or H5 subtype)

-

This compound

-

Phosphate-Buffered Saline (PBS) in D2O

-

NMR spectrometer

Procedure:

-

Prepare a sample containing a known concentration of this compound (e.g., 50 µM) in PBS prepared with a high percentage of H2O (e.g., 90-95%) and a D2O lock signal.

-

Acquire a 1D 1H NMR spectrum of this compound alone.

-

Prepare a second sample with the same concentration of this compound and a low concentration of recombinant HA (e.g., 0.2 µM).

-

Perform the WaterLOGSY experiment. This involves selectively saturating the water resonance and observing the transfer of magnetization to the ligand.

-

Analyze the resulting spectrum. A positive nuclear Overhauser effect (NOE) signal for this compound in the presence of HA indicates binding.

Expected Results: The WaterLOGSY experiment will show a change in the sign of the NMR signals for this compound when it is bound to HA compared to when it is free in solution, confirming a direct interaction.[1][9]

dot

Caption: Principle of WaterLOGSY NMR for detecting ligand binding.

Structural Insights into this compound Binding

Molecular dynamics simulations have provided a model for the binding of this compound to the HA stem region.[4] The compound is predicted to fit into a hydrophobic pocket near the N-terminus of the HA2 subunit.[1][4] This binding site is in a location similar to that of other known HA stem-binding inhibitors.[1] The interaction is thought to involve key residues in the HA2 subunit, which stabilizes the prefusion conformation and prevents the structural rearrangements required for fusion.[1] Resistance mutations to this compound have been mapped to this stem region, further supporting the proposed binding site and mechanism of action.[1][4]

Preclinical and Clinical Status

As of late 2025, there is no publicly available information on this compound entering clinical trials. The existing research focuses on its in vitro characterization and mechanism of action, suggesting that it is in the preclinical stages of drug development.

Conclusion

This compound represents a promising class of influenza A virus inhibitors that target the hemagglutinin-mediated fusion process. Its ability to bind to a conserved region in the HA stem and stabilize the prefusion conformation provides a powerful mechanism to neutralize a wide range of influenza A strains. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of virology, drug discovery, and vaccine development who are working to combat influenza virus infections. Further studies, including co-crystallization of this compound with hemagglutinin, will provide more precise structural information to guide the development of next-generation influenza antivirals.

References

- 1. Reversible stages of the low-pH-triggered conformational change in influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | pH-Dependent Mechanisms of Influenza Infection Mediated by Hemagglutinin [frontiersin.org]

- 7. Investigation of Pathways for the Low-pH Conformational Transition in Influenza Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural intermediates in the low pH-induced transition of influenza hemagglutinin | PLOS Pathogens [journals.plos.org]

- 9. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antiviral Spectrum of MBX2546: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2546 is a novel small molecule inhibitor of influenza A virus, demonstrating a potent and selective antiviral activity against a range of clinically relevant strains. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and development of this promising antiviral candidate.

Introduction

Influenza A virus remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for new antiviral therapies. The emergence of drug-resistant strains further underscores the urgency for novel inhibitors with distinct mechanisms of action. This compound, a sulfonamide-containing compound, has been identified as a promising inhibitor of influenza A virus entry. It targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane. This document summarizes the current understanding of the antiviral profile of this compound.

Antiviral Spectrum and Potency

This compound exhibits a specific and potent inhibitory effect on Group 1 influenza A viruses, including seasonal H1N1 strains, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant variants.[1][2] Its activity is significantly reduced against Group 2 influenza A viruses, such as H3N2 subtypes.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains

| Virus Strain | Subtype | Assay Type | IC50 (µM) | Reference |

| A/Puerto Rico/8/34 | H1N1 | CPE Assay | 0.3 | [3] |

| Pandemic 2009 Isolate | H1N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |

| Avian Influenza Isolate | H5N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |

| Oseltamivir-Resistant Isolate | H1N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) for A/PR/8/34 | Reference |

| MDCK | MTS Assay | >100 | >300 | [3] |

| Various | Not Specified | >100 | >20 - 200 | [1][2] |

Table 3: Binding Affinity of this compound to Hemagglutinin (HA)

| HA Subtype | Method | Kd (µM) | Reference |

| H1 | Thermal Shift Assay | 5.3 | [4] |

| H3 | Thermal Shift Assay | >100 | [4] |

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the membrane fusion step of the influenza virus life cycle.[2][3] This is achieved through a specific interaction with the hemagglutinin (HA) protein.

Key aspects of the mechanism of action include:

-

Target: this compound specifically targets the HA protein of Group 1 influenza A viruses.[3]

-

Binding Site: It binds to the stem region of the HA trimer.[2][3]

-

Molecular Effect: The binding of this compound stabilizes the pre-fusion conformation of HA. This stabilization prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3]

Mandatory Visualization: Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting influenza A virus fusion.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and incubated overnight to form a monolayer.[5]

-

Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g., 40-50 plaque-forming units, PFU) in the presence of serial dilutions of this compound.[5]

-

Incubation: The plates are incubated for a period to allow for virus adsorption (e.g., 2 hours).[5]

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 1% low melting agarose) containing the corresponding concentrations of this compound.[5]

-

Plaque Visualization: After an incubation period of approximately 72 hours, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[5]

-

Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value is calculated by plotting the percentage of plaque inhibition against the log of the compound concentration.[5]

Cytotoxicity Assay (MTS Assay)

This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).

-

Cell Seeding: MDCK cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a period equivalent to the antiviral assay (e.g., 72 hours).

-

MTS Reagent: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.[6]

-

Incubation and Measurement: After a short incubation period, the absorbance is measured at 490 nm. The absorbance is proportional to the number of viable cells.[6]

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Trypsin Digestion Assay for HA Fusion

This assay assesses the ability of a compound to prevent the low-pH-induced conformational change of HA.

-

Virus and Compound Incubation: Purified influenza virus is incubated with this compound at 37°C.[3]

-

Acid Shock: The pH of the virus-compound mixture is lowered to induce the conformational change in HA (e.g., pH 5.0).[3]

-

Neutralization and Trypsin Treatment: The mixture is neutralized, and trypsin is added. The pre-fusion form of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.[3][7]

-

Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody to visualize the extent of HA cleavage.[3] Protection from trypsin digestion indicates that the compound stabilized the pre-fusion conformation.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to confirm the binding of a small molecule to a protein.

-

Sample Preparation: Samples are prepared containing the ligand (this compound), the target protein (recombinant HA), and a buffer in 90% H2O/10% D2O.[8]

-

NMR Experiment: A WaterLOGSY NMR experiment is performed. This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

-

Data Interpretation: A positive nuclear Overhauser effect (NOE) signal for the ligand indicates that it is binding to the protein.[9] The experiment can be performed with different HA subtypes to assess binding specificity.

Mandatory Visualization: Experimental Workflow

Caption: A typical workflow for the discovery and characterization of an antiviral compound like this compound.

Conclusion

This compound is a potent and selective inhibitor of Group 1 influenza A viruses with a well-defined mechanism of action targeting HA-mediated membrane fusion. Its activity against oseltamivir-resistant strains highlights its potential as a valuable addition to the anti-influenza armamentarium. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing the study of this compound and similar HA inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of an Early Fusion Intermediate of Influenza Virus Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.dal.ca [cdn.dal.ca]

MBX2546: A Deep Dive into the Inhibition of H1N1 and H5N1 Influenza Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core scientific principles and experimental data surrounding MBX2546, a novel small-molecule inhibitor of influenza A virus entry. With a specific focus on its activity against H1N1 and highly pathogenic H5N1 strains, this document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties.

Executive Summary

This compound is a promising antiviral candidate with a sulfonamide scaffold that demonstrates potent and selective inhibition of a wide spectrum of influenza A viruses.[1][2] This includes contemporary threats such as the 2009 pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.[1][2][3] Its mechanism of action is centered on the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][4][5][6][7][8] By binding to the stem region of the HA trimer, this compound stabilizes the protein and prevents the low-pH-induced conformational changes necessary for membrane fusion within the endosome.[1][4][5][6][7][8] This targeted approach not only confers broad-spectrum activity against Group 1 HA subtypes (including H1 and H5) but also demonstrates a synergistic effect with existing neuraminidase inhibitors like oseltamivir.[1][2][5]

Quantitative Data on Antiviral Activity and Cytotoxicity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data for its activity against H1N1 influenza strains and its general cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against Influenza A/PR/8/34 (H1N1)

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| This compound | 0.3 | >100 | >300 |

-

IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit the cytopathic effect of the virus by 50%.[5]

-

CC50 (50% Cytotoxicity Concentration): The concentration of this compound that results in 50% death of the host cells (MDCK cells).[5]

-

SI (Selectivity Index): Calculated as CC50/IC50, a measure of the compound's therapeutic window.[5]

Table 2: Potency Range and Binding Affinity of this compound

| Parameter | Value | Target |

| IC50 Range | 0.3 to 5.9 μM | Various Influenza A virus strains |

| Kd (H1 Hemagglutinin) | 5.3 μM | Recombinant H1 Hemagglutinin |

| Kd (H3 Hemagglutinin) | > 100 μM | Recombinant H3 Hemagglutinin |

-

Kd (Dissociation Constant): A measure of the binding affinity between this compound and the hemagglutinin protein. A lower Kd value indicates a stronger binding affinity.[9]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, specifically the Group 1 HAs, which include H1 and H5 subtypes.[5] The inhibition occurs at the entry stage of the viral life cycle.

The key steps in the mechanism of action are:

-

Binding to the HA Stem Region: this compound binds to a pocket in the stem region of the HA trimer, near the amino terminus of the HA2 subunit.[1][4][5]

-

Stabilization of the Pre-fusion Conformation: This binding stabilizes the HA protein in its pre-fusion conformation at neutral pH.[5]

-

Inhibition of Low-pH Induced Conformational Change: Upon viral entry into the endosome, the acidic environment typically triggers a significant conformational change in HA, which is essential for the fusion of the viral and endosomal membranes.[4][5][6][7][8] this compound's stabilization of the HA protein prevents this critical conformational rearrangement.[1][4][5]

-

Blockade of Membrane Fusion: By inhibiting the conformational change, this compound effectively blocks the fusion of the viral envelope with the endosomal membrane, thus preventing the release of the viral genome into the host cell cytoplasm and halting the infection.[1][4][5][7]

dot

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A/PR/8/34 (H1N1).

-

Procedure:

-

MDCK cells are seeded in 96-well plates.

-

The cells are infected with the influenza virus.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated to allow for viral replication and the development of cytopathic effects (CPE), which are morphological changes in the host cells caused by the virus.

-

The extent of CPE is monitored, and the IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

-

Cytotoxicity Assay (MTS Assay)

This assay is used to determine the 50% cytotoxicity concentration (CC50) of this compound.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Reagent: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium].

-

Procedure:

-

MDCK cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for a period equivalent to the antiviral assay.

-

The MTS reagent is added to the wells. Viable, metabolically active cells convert MTS into a formazan product that is soluble in the cell culture medium.

-

The absorbance of the formazan product is measured, which is directly proportional to the number of living cells.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Trypsin Protection Assay

This assay provides evidence for the inhibition of the low-pH-induced conformational change of HA by this compound.

-

Virus: Influenza A/PR/8/34 (H1N1).

-

Reagent: Trypsin.

-

Procedure:

-

The influenza virus is pre-incubated with varying concentrations of this compound (e.g., 5 µM and 10 µM) at 37°C.[5]

-

The virus-compound mixture is then subjected to a low pH environment (acid shock) to induce the conformational change in HA.[5]

-

The pH is neutralized, and the mixture is treated with trypsin. The fusogenic form of HA is susceptible to trypsin digestion, while the non-fusogenic form is resistant.[5][8]

-

The reaction is terminated, and the samples are analyzed by SDS-PAGE and Western blot using an anti-HA1 antibody to detect the presence of intact HA1.[5]

-

Protection of HA from trypsin digestion in the presence of this compound indicates that the compound inhibited the low-pH-induced conformational change.[5]

-

dot

Caption: Trypsin Protection Assay Workflow.

Thermal Shift Assay

This assay is used to demonstrate the direct binding and stabilization of HA by this compound.

-

Proteins: Recombinant H1 and H3 hemagglutinin.

-

Reagent: SYPRO Orange dye.

-

Procedure:

-

Recombinant HA protein is mixed with varying concentrations of this compound.

-

SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions of proteins, is added to the mixture.

-

The temperature of the mixture is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds (melts) with increasing temperature, it exposes its hydrophobic core, leading to an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A dose-dependent increase in the Tm of H1 HA in the presence of this compound indicates that the compound binds to and stabilizes the protein.[5]

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel anti-influenza therapeutics. Its unique mechanism of action, targeting the highly conserved stem region of the hemagglutinin protein, provides a high barrier to resistance and broad-spectrum activity against clinically relevant influenza A strains.[1] The potent in vitro efficacy and favorable selectivity index underscore its potential as a lead compound for further chemical optimization and preclinical development.[1][2] Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the evaluation of its activity against a broader panel of emerging and drug-resistant influenza viruses. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other next-generation influenza entry inhibitors.

References

- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]

- 5. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Development of MBX2546: A Novel Influenza A Virus Entry Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of MBX2546, a novel small molecule inhibitor of influenza A virus entry. This compound, possessing a sulfonamide scaffold, targets the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry into the host cell. This document details the quantitative antiviral activity of this compound, outlines the key experimental protocols used in its characterization, and visualizes its mechanism of action and the workflow of its discovery.

Introduction

Influenza A virus remains a significant global health threat, exacerbated by the continual emergence of antigenic drift and shift, as well as the development of resistance to existing antiviral drugs. This necessitates the discovery of new antiviral agents with novel mechanisms of action. The influenza virus hemagglutinin (HA) glycoprotein is a prime target for antiviral intervention as it mediates the critical initial steps of viral entry: binding to host cell receptors and fusion of the viral and endosomal membranes. This compound emerged from high-throughput screening as a potent inhibitor of HA-mediated viral entry, demonstrating a broad spectrum of activity against various influenza A strains, including those resistant to currently approved drugs like oseltamivir.[1][2]

Discovery and Antiviral Spectrum

This compound was identified through a high-throughput screening of a large compound library designed to find inhibitors of influenza virus entry.[1] The compound, which features a sulfonamide scaffold, demonstrated potent and selective inhibition of a wide range of influenza A virus strains.[1][2]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several influenza A virus strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains. The compound exhibits potent activity with IC50 values in the low micromolar to nanomolar range.[1][3]

| Influenza A Virus Strain | Inhibitor | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| A/PR/8/34 (H1N1) | This compound | ~0.3 ± 0.2 | >100 | >333 | [3] |

| Pandemic A/H1N1/2009 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |

| Avian Influenza A/H5N1 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |

| Oseltamivir-Resistant A/H1N1 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Furthermore, this compound has shown synergistic antiviral effects when used in combination with the neuraminidase inhibitor oseltamivir.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound exerts its antiviral activity by directly targeting the influenza virus hemagglutinin (HA) protein.[2][3][4]

Binding to the HA Stem Region

Mechanism-of-action studies indicate that this compound binds to the stem region of the HA trimer.[2][3] This binding has been confirmed through the selection of this compound-resistant viral mutants, which harbor amino acid substitutions in the HA stem region, specifically near the amino terminus of the HA2 subunit.[3][4] The binding affinity (Kd) of this compound is significantly higher for Group 1 HA (e.g., H1) compared to Group 2 HA (e.g., H3), explaining its subtype-specific activity.[5]

Stabilization of the Pre-Fusion Conformation

Upon binding to the HA stem region, this compound stabilizes the pre-fusion conformation of the protein. This stabilization prevents the low-pH-induced conformational change that is essential for the fusion of the viral and endosomal membranes.[2][3] By inhibiting this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for Influenza Virus Entry Inhibitors

This compound was identified from a large-scale screening campaign. A common method for such screens is a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).

Protocol: CPE-Based High-Throughput Screening

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well or 384-well microplates at a density that forms a confluent monolayer within 24 hours.

-

Compound Addition: Add test compounds, including this compound, at various concentrations to the cell monolayers. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Virus Infection: Infect the cells with a pre-titered amount of influenza A virus (e.g., A/PR/8/34 H1N1) sufficient to cause significant CPE within 48-72 hours.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.

-

CPE Measurement: Quantify cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin-based assays) or by staining with crystal violet.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value from the dose-response curve.

Trypsin Susceptibility Assay

This assay is used to determine if a compound can stabilize the HA protein and prevent its low-pH-induced conformational change. The pre-fusion form of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.

Protocol: Trypsin Susceptibility Assay

-

Virus and Compound Incubation: Incubate purified influenza A/PR/8/34 (H1N1) virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) for 15 minutes at 37°C.[3]

-

Acidification: Lower the pH of the virus-compound mixture to 5.0 to induce the conformational change of HA.[3]

-

Neutralization: Neutralize the mixture back to a physiological pH.

-

Trypsin Treatment: Treat the mixture with trypsin (e.g., 10 mg/ml) for 1 hour at 37°C.[3]

-

Analysis: Analyze the protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody. The presence of intact HA1 and HA2 subunits indicates protection from trypsin digestion and stabilization of the pre-fusion conformation by the inhibitor.

Selection and Characterization of Resistant Mutants

To identify the binding site of this compound, resistant virus variants are selected by serial passage in the presence of the compound.

Protocol: Generation of this compound-Resistant Mutants

-

Serial Passage: Infect MDCK cells with influenza A/PR/8/34 (H1N1) virus in the presence of this compound, starting at its IC50 concentration (~0.3 µM).[3]

-

Dose Escalation: Harvest the virus when 100% CPE is observed and use the supernatant to infect fresh MDCK cells with a doubled concentration of this compound.[3]

-

Plaque Purification: After several passages with increasing drug concentrations, purify individual resistant virus clones by two rounds of plaque purification in the presence of this compound.[3]

-

Genotypic Analysis: Isolate viral RNA from the resistant clones and sequence the HA gene to identify amino acid substitutions.[3]

-

Phenotypic Analysis: Determine the IC50 of this compound against the resistant clones using a plaque reduction assay to confirm the resistance phenotype.[3]

Discovery and Development Workflow

The discovery and preclinical development of an antiviral compound like this compound follows a structured workflow from initial screening to detailed mechanistic studies.

Conclusion

This compound represents a promising new class of influenza A virus inhibitors that target the HA-mediated membrane fusion process. Its novel mechanism of action, potent antiviral activity against a broad range of strains, and synergistic effects with existing drugs make it a valuable lead compound for further chemical optimization and development. The detailed experimental protocols and workflows described in this guide provide a framework for the continued research and development of HA inhibitors as a critical component of our armamentarium against influenza.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

The Crucial Role of the Hemagglutinin Stem Region in the Antiviral Activity of MBX2546: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular underpinnings of MBX2546, a novel inhibitor of the influenza A virus. The focus of this document is to elucidate the critical role of the hemagglutinin (HA) stem region in the mechanism of action of this compound. We will explore its binding kinetics, the structural basis of its inhibitory activity, and the mechanisms of viral resistance. This guide synthesizes key findings from preclinical research to provide a comprehensive resource for professionals in the field of antiviral drug development.

Introduction to this compound and its Target

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents that can overcome the limitations of existing drugs, such as the emergence of resistant strains.[1][2] The viral surface glycoprotein, hemagglutinin (HA), is a primary target for antiviral intervention due to its essential roles in viral entry, specifically receptor binding and membrane fusion.[3][4][5] HA is a trimeric protein composed of a globular head domain, which contains the receptor-binding site, and a more conserved stem or stalk region.[6]

This compound is a small molecule inhibitor belonging to the sulfonamide class that has demonstrated potent and broad-spectrum activity against Group 1 influenza A viruses, including H1N1 (seasonal and pandemic strains) and highly pathogenic H5N1 avian influenza.[1][4] Notably, it is also effective against oseltamivir-resistant strains and exhibits a synergistic effect when used in combination with neuraminidase inhibitors like oseltamivir.[1][4] The mechanism of action of this compound is centered on the inhibition of HA-mediated membrane fusion, a critical step in the viral life cycle.[1][3][7]

The HA Stem Region: The Binding Site of this compound

The antiviral activity of this compound is intrinsically linked to its direct interaction with the stem region of the HA protein.[1][3] This region is a highly conserved domain across different influenza A subtypes, making it an attractive target for broadly neutralizing antibodies and small molecule inhibitors.[6][8]

Several lines of evidence confirm that this compound binds to the HA stem:

-

Competition with Monoclonal Antibody C179: this compound competes with the broadly neutralizing monoclonal antibody (MAb) C179 for binding to HA.[3][4] MAb C179 is known to bind to a conserved epitope in the HA stem region.[3]

-

Resistance Mutations: Viral resistance to this compound is conferred by mutations located in the HA stem region, specifically near the N-terminus of the HA2 subunit.[1][3][7][9]

-

Molecular Modeling: Molecular dynamics simulations have predicted a binding site for this compound within the HA stem loop region, which is consistent with experimental data.[1][3][7]

Mechanism of Action: Stabilization of the Pre-Fusion Conformation

The binding of this compound to the HA stem region inhibits viral entry by preventing the conformational changes in HA that are necessary for membrane fusion.[3][10] During natural infection, the acidic environment of the endosome triggers a dramatic and irreversible conformational rearrangement of the HA protein, exposing the fusion peptide and ultimately leading to the fusion of the viral and endosomal membranes.[3]

This compound disrupts this process by:

-

Binding to the HA Stem: The inhibitor docks into a pocket within the stem region of the HA trimer.[3]

-

Stabilizing the Pre-fusion State: This binding stabilizes the neutral-pH, pre-fusion conformation of HA.[3][10]

-

Inhibiting Low-pH Induced Conformational Changes: By stabilizing the pre-fusion state, this compound represses the acid-induced conformational changes that are a prerequisite for membrane fusion.[3][9][11]

This mechanism is supported by trypsin protection assays, which demonstrate that in the presence of this compound, the HA of Group 1 viruses is protected from trypsin digestion at low pH, indicating that the conformational change to the fusogenic state has been blocked.[3]

Quantitative Analysis of this compound Activity

The interaction of this compound with HA and its inhibitory effects have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Influenza A Hemagglutinin

| HA Subtype (Group) | Dissociation Constant (Kd) | Reference(s) |

| H1 (Group 1) | 5.3 µM | [12] |

| H3 (Group 2) | > 100 µM | [12] |

Table 2: In Vitro Inhibitory Activity of this compound against Influenza A Virus

| Virus Strain | IC50 | Selectivity Index (SI) | Reference(s) |

| Influenza A/PR/8/34 (H1N1) | ~0.3 ± 0.2 µM | >20 to >200 | [3][4] |

| 2009 Pandemic H1N1 | Potent Inhibition | >20 to >200 | [1][4] |

| Avian Influenza H5N1 | Potent Inhibition | >20 to >200 | [1][4] |

| Oseltamivir-Resistant H1N1 | Potent Inhibition | >20 to >200 | [1][4] |

Table 3: Impact of Resistance Mutations on this compound Activity

| Virus Strain | Mutation(s) in HA Stem | Fold Increase in IC50 | Reference(s) |

| MBX2546r A/PR/8/34 | N50D | >10 | [3] |

| MBX2546r A/PR/8/34 | S226P | >10 | [3] |

| MBX2546r A/PR/8/34 | T33A + P294L | >10 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Nuclear Magnetic Resonance (NMR) WaterLOGSY Binding Assay

This assay is used to detect the binding of small molecules to large proteins.

-

Principle: The Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) experiment detects the transfer of magnetization from bulk water to the protein and subsequently to a binding ligand. A change in the sign of the ligand's NMR signal upon addition of the protein indicates binding.

-

Methodology:

-

A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

A control 1D 1H NMR spectrum of this compound is acquired.

-

Recombinant HA protein (e.g., H1 or H3 subtype) is added to the this compound solution.[3]

-

A WaterLOGSY spectrum is acquired.

-

The phase of the this compound resonances is compared to the control spectrum. A positive phase indicates binding to the HA protein.[3]

-

Thermal Shift Assay (TSA)

TSA measures the thermal stability of a protein and can be used to assess ligand binding.

-

Principle: The binding of a ligand often increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). The Tm is determined by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.

-

Methodology:

-

Recombinant HA protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

-

This compound is added to the experimental wells at various concentrations, while a control well contains the protein and dye without the compound.

-

The samples are heated in a real-time PCR instrument with a temperature gradient.

-

Fluorescence is monitored as a function of temperature.

-

The Tm is calculated as the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates stabilization of the HA protein upon binding.[3]

-

Trypsin Protection Assay

This assay is used to assess the conformational state of HA.

-

Principle: The pre-fusion conformation of HA is resistant to digestion by trypsin. Upon exposure to low pH, HA undergoes a conformational change to a fusogenic state, which is susceptible to trypsin cleavage.[3] An inhibitor that stabilizes the pre-fusion state will protect HA from trypsin digestion even at low pH.

-

Methodology:

-

Influenza A virus is incubated with different concentrations of this compound at 37°C.[3]

-

The pH of the solution is lowered to ~5.0 to induce the conformational change.[3]

-

The solution is then neutralized.

-

Trypsin is added to the mixture.[3]

-

The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody.

-

Protection of the HA protein from cleavage in the presence of this compound indicates inhibition of the low-pH-induced conformational change.[3]

-

Generation and Characterization of Resistant Viruses

This protocol is used to identify the binding site of an antiviral compound and to understand potential resistance mechanisms.

-

Methodology:

-

Influenza A virus is serially passaged in cell culture (e.g., MDCK cells) in the presence of sub-optimal, increasing concentrations of this compound.

-

Virus clones that can replicate at higher concentrations of the inhibitor are isolated.

-

The HA gene of the resistant clones is sequenced to identify mutations.

-

The susceptibility of the resistant clones to this compound is quantified by plaque reduction or other infectivity assays to determine the IC50 value and confirm the resistance phenotype.[3]

-

Visualizing the Mechanism and Workflows

Diagrams are provided below to illustrate the signaling pathway of HA-mediated fusion and the experimental workflows used to study this compound.

Caption: Influenza A virus entry and fusion pathway, and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising class of influenza A virus inhibitors that target the highly conserved stem region of hemagglutinin.[1] Its mechanism of action, which involves the stabilization of the pre-fusion conformation of HA to prevent membrane fusion, has been well-characterized through a variety of biochemical and virological assays.[3] The identification of resistance mutations within the HA stem further validates this region as the direct target of this compound.[3][9] The data presented in this technical guide underscore the potential of the HA stem as a target for the development of broad-spectrum influenza antivirals and provide a solid foundation for further research and optimization of this compound and related compounds.

References

- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]

- 2. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

- 6. Co-immunization with hemagglutinin stem immunogens elicits cross-group neutralizing antibodies and broad protection against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influenza hemagglutinin (HA) stem region mutations that stabilize or destabilize the structure of multiple HA subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MBX2546: An In Vitro Inhibitor of Influenza A Virus Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2546 is a novel, small-molecule inhibitor of influenza A virus entry with a sulfonamide scaffold.[1] It demonstrates potent antiviral activity against a broad spectrum of influenza A viruses, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1] The mechanism of action of this compound is the specific inhibition of the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound and similar HA-targeting antiviral compounds.

Mechanism of Action

This compound targets the HA protein of influenza A virus, specifically binding to the stem region of the HA trimer.[1][2][3] This binding event stabilizes the pre-fusion conformation of HA.[2][3] During viral entry, the influenza virus is taken into the host cell via an endosome. The endosome becomes acidified, which typically triggers a conformational change in HA, exposing a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound's stabilization of the pre-fusion HA conformation prevents this low-pH-induced conformational change, thereby inhibiting viral fusion and subsequent infection.[1][2][4] this compound is a Group 1 HA-specific inhibitor, with activity against H1 and H5 subtypes.[3]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against influenza A virus.

| Parameter | Value | Virus/Target | Notes |

| IC50 | 0.3 µM | Influenza A/PR/8/34 (H1N1) | Concentration for 50% inhibition of viral replication.[3][5] |

| Binding Affinity (Kd) | 5.3 µM | H1 Hemagglutinin | Dissociation constant for binding to Group 1 HA.[6] |

| Binding Affinity (Kd) | > 100 µM | H3 Hemagglutinin | Demonstrates specificity for Group 1 HA over Group 2.[6] |

| Selectivity Index (SI) | >20 to 200 | Various Influenza A Strains | The ratio of cytotoxic concentration to effective concentration.[1] |

| Synergy with Oseltamivir | 36 µM2 % | Influenza A Virus | At 95% confidence, indicating synergistic antiviral effects.[1] |

Experimental Protocols

A general workflow for the in vitro characterization of an HA inhibitor like this compound is outlined below.

Protocol 1: Antiviral Activity Assessment by Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of this compound required to inhibit virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

-

Influenza A virus stock (e.g., A/PR/8/34 H1N1)

-

This compound stock solution (in DMSO)

-

TPCK-treated trypsin

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% in 20% methanol)

Procedure:

-

Seed MDCK cells in 96-well plates at a density that forms a confluent monolayer overnight (e.g., 4 x 105 cells/mL).[7] Incubate at 37°C, 5% CO2.

-

On the following day, wash the cell monolayer with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-treated trypsin and without FBS).

-

Pre-incubate the diluted compound with an equal volume of influenza virus (at a desired multiplicity of infection, MOI) for 1 hour at 37°C.

-

Add the virus-compound mixture to the MDCK cells. Include "virus control" (virus, no compound) and "cell control" (no virus, no compound) wells.

-

Incubate the plates for 48-72 hours at 37°C, 5% CO2, or until CPE is observed in ~90% of the virus control wells.

-

Remove the medium and fix the cells with 10% formalin for 20 minutes.

-

Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Wash the plates with water and allow them to dry.

-

Solubilize the dye with methanol and read the absorbance at ~570 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition versus the log of the compound concentration.

Protocol 2: Target Engagement by Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

This NMR-based method confirms the direct binding of this compound to the HA protein.

Materials:

-

Purified recombinant HA protein (e.g., H1 or H5 subtype)

-

This compound

-

NMR buffer (e.g., 20 mM PBS, pH 7.2 in 90% H2O/10% D2O)

-

NMR spectrometer

Procedure:

-

Dissolve this compound to a final concentration of approximately 50 µM in the NMR buffer.[3]

-

Acquire a 1D 1H NMR spectrum of the compound alone to serve as a reference.

-

Prepare a sample containing this compound (50 µM) and the HA protein (e.g., 0.2 µM).[3]

-

Perform the WaterLOGSY experiment. This experiment selectively irradiates the bulk water signal. Magnetization is transferred from water to the protein and then to the bound ligand.

-

Analyze the resulting spectrum. Ligands that bind to the protein will show NMR signals with an opposite phase to those of non-binding molecules due to the nuclear Overhauser effect (NOE) transfer. A change in the sign or intensity of the ligand's peaks upon addition of the protein indicates binding.

Protocol 3: Mechanism of Action - Trypsin Susceptibility Assay

This assay demonstrates that this compound stabilizes HA in its pre-fusion conformation, making it resistant to trypsin digestion after exposure to low pH.

Materials:

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

This compound

-

Low pH buffer (e.g., citrate buffer, pH 5.0)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

TPCK-treated trypsin

-

SDS-PAGE gels and Western blot reagents

-

Anti-HA1 antibody

Procedure:

-